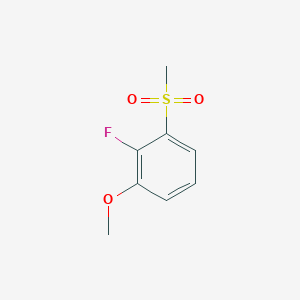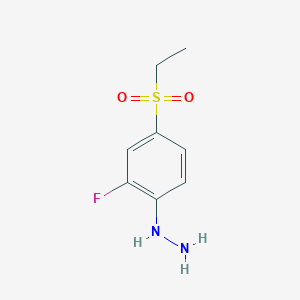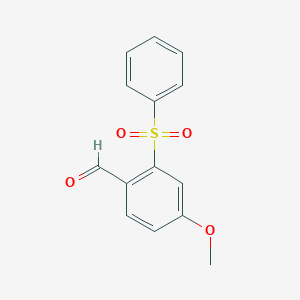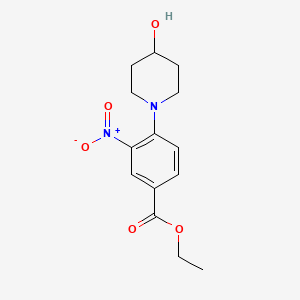![molecular formula C18H20N2O4 B1328714 [{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid CAS No. 1142204-72-5](/img/structure/B1328714.png)
[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is used in scientific research . It exhibits promising properties that can be applied in various fields, such as drug discovery, organic synthesis, and material science.
Physical and Chemical Properties The molecular formula of the compound is C18H20N2O4 . Its molecular weight is 328.36200 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Antibacterial Activity
- Synthesis of Anti-Salmonella Compounds: Phenyl acetic acid derivatives have been synthesized and evaluated for antibacterial activity against Salmonella typhi. One method involved the reaction of phenyl acetic acid derivatives with thiosemicarbazide, leading to the formation of compounds with significant antibacterial activity (Salama, 2020).
Crystal Packing and Molecular Structure
- Study of Methoxybenzyl Oxadiazol-Thiones: Research on the crystal and molecular structures of oxadiazol-thiones derived from methoxy substituted phenylacetic acid revealed insights into solid-state molecular packing arrangements. This study highlighted the differences in molecular shapes and their impact on molecular packing (Khan, Ibrar, & Simpson, 2014).
Anticancer Properties
- Synthesis of Anticancer Derivatives: Derivatives of 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester have been synthesized and screened for their anticancer activity against a panel of cancer cell lines. This research is significant in exploring new compounds for potential therapeutic applications in oncology (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Supercapacitor Applications
- Electrochemical Studies for Supercapacitors: Phenylglycine derivatives, including those related to the methoxybenzyl structure, have been synthesized and studied for their potential in enhancing the electrochemical properties of supercapacitors. This research adds to the understanding of how molecular modifications can impact the performance of energy storage devices (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
properties
IUPAC Name |
2-(N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-24-16-10-6-5-7-14(16)11-19-17(21)12-20(13-18(22)23)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIFNQXLWLNJHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)


![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B1328640.png)

![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B1328647.png)
![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)